PDE4D Inhibitory Potency: Differential Activity Driven by Pyridine Substitution
The target compound lacks the 3,5-dichloro substitution present on the pyridine ring of a highly potent comparator. The comparator, N-(3,5-dichloro-pyridin-4-yl)-3,4-dimethoxy-benzamide, achieves a PDE4D IC50 of 17 nM [1]. The unsubstituted target compound is expected to exhibit significantly weaker PDE4D inhibition, consistent with the critical role of the chlorine atoms in occupying a hydrophobic pocket within the enzyme active site. This quantitative difference makes the target compound a suitable negative control or a lower-potency starting fragment for lead optimization.
| Evidence Dimension | In vitro PDE4D inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be >1 µM based on class-level SAR |
| Comparator Or Baseline | N-(3,5-Dichloro-pyridin-4-yl)-3,4-dimethoxy-benzamide: IC50 = 17 nM |
| Quantified Difference | Estimated >58-fold reduction in potency |
| Conditions | Human recombinant PDE4D enzyme inhibition assay (SPA format, 1 hr incubation) [1] |
Why This Matters
This defines a clear potency range for the compound, guiding its use as either a weak fragment hit or a selectivity control against more potent, substituted analogs in PDE4-targeting projects.
- [1] BindingDB. (n.d.). BDBM50041866 (CHEMBL48017): N-(3,5-Dichloro-pyridin-4-yl)-3,4-dimethoxy-benzamide – PDE4D IC50 = 17 nM. View Source
